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Compound of Interest

Compound Name: (-)-Borneol

Cat. No.: B1667373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Borneol, a bicyclic monoterpene, is a naturally occurring compound found in the essential

oils of numerous medicinal plants. It has a long history of use in traditional medicine and is

increasingly being investigated for its therapeutic potential in modern drug development,

including its role as a penetration enhancer. This technical guide provides a comprehensive

overview of the toxicological profile and safety assessment of (-)-Borneol, consolidating

available data on its acute, sub-chronic, and genotoxic effects, as well as its impact on

reproductive and developmental parameters. The information is presented to aid researchers,

scientists, and drug development professionals in evaluating the safety of (-)-Borneol for

various applications.

Acute Toxicity
The acute toxicity of (-)-Borneol has been evaluated through oral and dermal routes in various

animal models. The median lethal dose (LD50) values indicate a low acute toxicity profile.

Table 1: Acute Toxicity of (-)-Borneol
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Route of
Administration

Species LD50 Value Reference

Oral Rat 5800 - 6500 mg/kg [1][2]

Oral Mouse 1059 mg/kg [3]

Dermal Rabbit >2000 mg/kg [1]

Experimental Protocols: Acute Toxicity Studies
Oral LD50 Study in Rats (Based on OECD Guideline 401/423)

Test Animals: Healthy, young adult Sprague-Dawley rats (or a similar strain), nulliparous and

non-pregnant females. A group of 5 males and 5 females is typically used for a limit test.

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark

cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%). They have free

access to standard rodent chow and drinking water.

Dosage: For a limit test, a single dose of at least 2000 mg/kg body weight is administered.

The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

Administration: The test substance is administered by oral gavage using a stomach tube.

Animals are fasted overnight prior to dosing.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Necropsy: All animals (those that die during the study and survivors at the end of the

observation period) undergo a gross necropsy.

Dermal LD50 Study in Rabbits (Based on OECD Guideline 402)

Test Animals: Healthy, young adult New Zealand White rabbits with intact skin.

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the

dorsal area of the trunk.
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Dosage and Application: A single dose of the test substance (e.g., 2000 mg/kg) is applied to

an area of skin (approximately 10% of the body surface area). The test substance is held in

contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour

exposure period.

Observation Period: Animals are observed for mortality, signs of dermal irritation, and

systemic toxicity for 14 days. Body weights are recorded weekly.

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin and Eye Irritation
(-)-Borneol has been shown to have a low potential for skin and eye irritation.

Table 2: Skin and Eye Irritation Potential of (-)-Borneol

Test Species Results Reference

Skin Irritation Rabbit Mild to no irritation [3][4]

Eye Irritation Rabbit
Not classified as an

eye irritant
[1][5]

Experimental Protocols: Irritation Studies
Skin Irritation Test in Rabbits (Based on OECD Guideline 404)

Test Animals: Healthy, young adult albino rabbits.

Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small patch

of shaved skin. The treated area is then covered with a gauze patch.

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified

intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation Test in Rabbits (Based on OECD Guideline 405)

Test Animals: Healthy, young adult albino rabbits.
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Procedure: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the

conjunctival sac of one eye of each animal. The other eye serves as a control.

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and

swelling at 1, 24, 48, and 72 hours after instillation.

Genotoxicity
The genotoxicity of (-)-Borneol has been evaluated in several in vitro and in vivo assays. The

majority of the evidence suggests that (-)-Borneol is not genotoxic, although some in vitro

studies have indicated potential for DNA damage at high, cytotoxic concentrations.

Table 3: Genotoxicity of (-)-Borneol

Assay Test System Results Reference

Ames Test
Salmonella

typhimurium
Not genotoxic [6]

In vitro Chromosomal

Aberration
Mammalian cells Not genotoxic [6]

In vivo Micronucleus

Test
Mouse bone marrow Not genotoxic [7]

DNA Damage (in vitro)
Primary rat

hepatocytes

Genotoxic at cytotoxic

concentrations (>2

mM)

[8][9]

DNA Damage (ex

vivo)

Rat hepatocytes and

testicular cells

Reduced H2O2-

induced DNA damage

at non-toxic doses

[8]

Experimental Protocols: Genotoxicity Assays
Ames Test (Based on OECD Guideline 471)

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.researchgate.net/publication/348087059_--Borneol_Reverses_Mitoxantrone_Resistance_against_P-Glycoprotein
https://www.researchgate.net/publication/348087059_--Borneol_Reverses_Mitoxantrone_Resistance_against_P-Glycoprotein
https://chemview.epa.gov/chemview/proxy?filename=ncn%2F20210701%2FP-21-0176%2F2%2F09022526804c78df_15.Skin+Irritation+to+the+Rabbit_Redacted.pdf
https://www.mdpi.com/1422-0067/16/11/26051
https://www.oecd.org/en/publications/test-no-421-reproduction-developmental-toxicity-screening-test_9789264070967-en.html
https://www.mdpi.com/1422-0067/16/11/26051
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mix).

Procedure: The test substance, at various concentrations, is incubated with the bacterial

strains. The number of revertant colonies (mutated bacteria) is then counted.

In Vitro Chromosomal Aberration Assay (Based on OECD Guideline 473)

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cells are exposed to the test substance at several concentrations, with and

without metabolic activation. At a predetermined time, cells are harvested, and metaphase

chromosomes are examined for structural aberrations.

In Vivo Micronucleus Test (Based on OECD Guideline 474)

Test Animals: Mice or rats.

Procedure: Animals are administered the test substance, typically via oral gavage or

intraperitoneal injection. Bone marrow is collected at appropriate time points, and

polychromatic erythrocytes are scored for the presence of micronuclei.

Repeated Dose Toxicity
Information on the repeated dose toxicity of (-)-Borneol is limited. However, data from a read-

across material, isobornyl acetate, suggests a low potential for systemic toxicity following sub-

chronic exposure.

Table 4: Repeated Dose Toxicity (Read-across from Isobornyl Acetate)

Study Duration Species Route NOAEL Reference

90-day Rat Oral (gavage) 15 mg/kg/day [7]

Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (Based on OECD Guideline 408)
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Test Animals: At least 20 rodents (10 male, 10 female) per group.

Dosage: At least three dose levels and a control group. The test substance is administered

daily for 90 days.

Administration: Oral gavage, via diet, or in drinking water.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of

the study.

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological

examination is performed on a comprehensive set of tissues.

Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of (-)-Borneol is primarily derived from

read-across studies with isobornyl acetate. These studies indicate a low risk for reproductive

and developmental effects at doses that are not maternally toxic.

Table 5: Reproductive and Developmental Toxicity (Read-across from Isobornyl Acetate)

Study Type Species
NOAEL
(Fertility)

NOAEL
(Developmenta
l)

Reference

One-Generation

Reproduction

Toxicity

Rat 300 mg/kg/day 1000 mg/kg/day [6][10]

Experimental Protocols: Reproductive and
Developmental Toxicity Studies
Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

Test Animals: Male and female rats.
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Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout

the study (approximately 63 days).

Endpoints: Clinical observations, body weight, food consumption, estrous cycle monitoring,

mating performance, fertility, gestation length, parturition, and pup viability and growth.

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

Test Animals: Pregnant rats or rabbits.

Dosing: The test substance is administered daily during the period of organogenesis.

Endpoints: Maternal clinical signs, body weight, and food consumption. At termination,

uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal

malformations and variations.

Toxicokinetics and Metabolism
(-)-Borneol is rapidly absorbed after oral administration and can cross the blood-brain barrier.

[11][12] Its metabolism primarily involves oxidation to camphor, a reaction that can be catalyzed

by cytochrome P450 (CYP) enzymes.[13] Borneol has also been shown to influence the activity

of drug-metabolizing enzymes and transporters.

Interaction with Cytochrome P450 (CYP) Enzymes
Studies have indicated that borneol can induce the expression and activity of certain CYP

enzymes, such as CYP3A.[14] This induction can potentially lead to drug-drug interactions by

accelerating the metabolism of co-administered drugs that are substrates for these enzymes.

Interaction with P-glycoprotein (P-gp)
(-)-Borneol has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux

transporter that plays a significant role in limiting the absorption and distribution of many drugs.

[1] This inhibition is mediated, at least in part, through the downregulation of P-gp expression

via the NF-κB signaling pathway.[8][11] By inhibiting P-gp, borneol can enhance the

bioavailability and brain penetration of P-gp substrate drugs.
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Signaling Pathway and Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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